N-(4-fluorobenzyl)-7H-purin-6-amine
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Overview
Description
6-(4-Fluorobenzylamino)purine is a synthetic compound belonging to the class of purine derivatives It is structurally characterized by the presence of a fluorobenzylamino group attached to the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-fluorobenzylamino)purine typically involves the reaction of 6-chloropurine with 4-fluorobenzylamine. The reaction is carried out in a solvent such as n-butanol, with triethylamine acting as a base. The mixture is heated to facilitate the substitution of the chlorine atom by the 4-fluorobenzylamino group, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production of 6-(4-fluorobenzylamino)purine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. Purification steps such as recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 6-(4-Fluorobenzylamino)purine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form amines.
Complex Formation: The compound can form complexes with transition metals, which can be characterized by various spectroscopic techniques.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted purines can be formed.
Oxidation Products: Oxidized derivatives such as purine oxides.
Reduction Products: Reduced derivatives such as purine amines.
Scientific Research Applications
6-(4-Fluorobenzylamino)purine has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Plant Biology: As a synthetic cytokinin, it is used to promote cell division and growth in plants.
Industrial Applications: It is used in the synthesis of various organic compounds and as a ligand in coordination chemistry
Mechanism of Action
The mechanism of action of 6-(4-fluorobenzylamino)purine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
6-Benzylaminopurine: A closely related compound used as a plant growth regulator.
6-(3-Chlorobenzylamino)purine: Another derivative with similar biological activities.
6-(4-Chlorobenzylamino)purine: Similar in structure but with a chlorine atom instead of fluorine
Uniqueness: 6-(4-Fluorobenzylamino)purine is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability compared to its non-fluorinated counterparts. The fluorine atom can also influence the compound’s interaction with molecular targets, potentially leading to improved efficacy in its applications .
Properties
Molecular Formula |
C12H10FN5 |
---|---|
Molecular Weight |
243.24 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-7H-purin-6-amine |
InChI |
InChI=1S/C12H10FN5/c13-9-3-1-8(2-4-9)5-14-11-10-12(16-6-15-10)18-7-17-11/h1-4,6-7H,5H2,(H2,14,15,16,17,18) |
InChI Key |
RTDOAIHBIBHEJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC=NC3=C2NC=N3)F |
Origin of Product |
United States |
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